

Application Note: Determination of Mesosulfuron-Methyl in Water by HPLC-MS/MS

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | Mesosulfuron |
| Cat. No.: | B3052292 |

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**Abstract

This application note details a sensitive and selective method for the quantitative analysis of **mesosulfuron**-methyl in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol includes a solid-phase extraction (SPE) procedure for sample clean-up and pre-concentration, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development for the reliable determination of **mesosulfuron**-methyl residues at trace levels.

Introduction

Mesosulfuron-methyl is a sulfonylurea herbicide widely used for the control of grass and broadleaf weeds in cereal crops. Due to its potential to contaminate surface and groundwater, sensitive and specific analytical methods are required for its monitoring to ensure environmental safety and compliance with regulatory limits. This document provides a detailed experimental protocol for the analysis of **mesosulfuron**-methyl in water, leveraging the high selectivity and sensitivity of HPLC-MS/MS.

Experimental Protocols

2.1. Reagents and Materials

- **Mesosulfuron-methyl** analytical standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Acetic acid
- RP C18 Solid-Phase Extraction (SPE) cartridges
- 0.2 μ m syringe filters

2.2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve the **mesosulfuron-methyl** analytical standard in acetonitrile to prepare a 1 mg/mL stock solution.[1] Store this solution at 4-8°C in the dark.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and water.[1] The concentration range for the calibration curve should bracket the expected sample concentrations.

2.3. Sample Preparation (Solid-Phase Extraction)

- Sample pH Adjustment: Adjust 250 mL of the water sample to a pH of 3-4 by adding a few droplets of acetic acid.[1][2]
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1][3]
- Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 4-5 mL/min.[1]

- **Washing:** Wash the cartridge with 10 mL of deionized water to remove interfering substances.[\[1\]](#)
- **Drying:** Dry the cartridge by applying a vacuum for 1-2 minutes.[\[1\]](#)
- **Elution:** Elute the trapped **mesosulfuron**-methyl from the cartridge with an appropriate volume of acetonitrile/water (e.g., 6:4, v/v) into a collection tube.[\[1\]](#)[\[2\]](#)
- **Filtration:** Filter the eluate through a 0.2 μ m syringe filter into an HPLC vial for analysis.[\[1\]](#)

2.4. HPLC-MS/MS Analysis

The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.

- **HPLC System:** A high-performance liquid chromatography system.
- **Column:** Thermo Scientific Aquasil C18 column (3.0 mm x 100 mm, 3 μ m) or equivalent.[\[4\]](#)
- **Mobile Phase A:** Water:Methanol (9:1, v/v) with 10 mM ammonium formate and 120 μ L/L formic acid.[\[4\]](#)
- **Mobile Phase B:** Water:Methanol (1:9, v/v) with 10 mM ammonium formate and 120 μ L/L formic acid.[\[4\]](#)
- **Gradient:** A suitable gradient to ensure the separation of **mesosulfuron**-methyl from matrix interferences.
- **Column Temperature:** 50°C.[\[4\]](#)
- **Injection Volume:** 50 μ L.[\[4\]](#)
- **Mass Spectrometer:** A triple quadrupole mass spectrometer.
- **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode.[\[1\]](#)
- **Source Temperature:** 400°C.[\[4\]](#)

- MRM Transitions: Monitor at least two transitions for quantification and confirmation.[\[5\]](#)

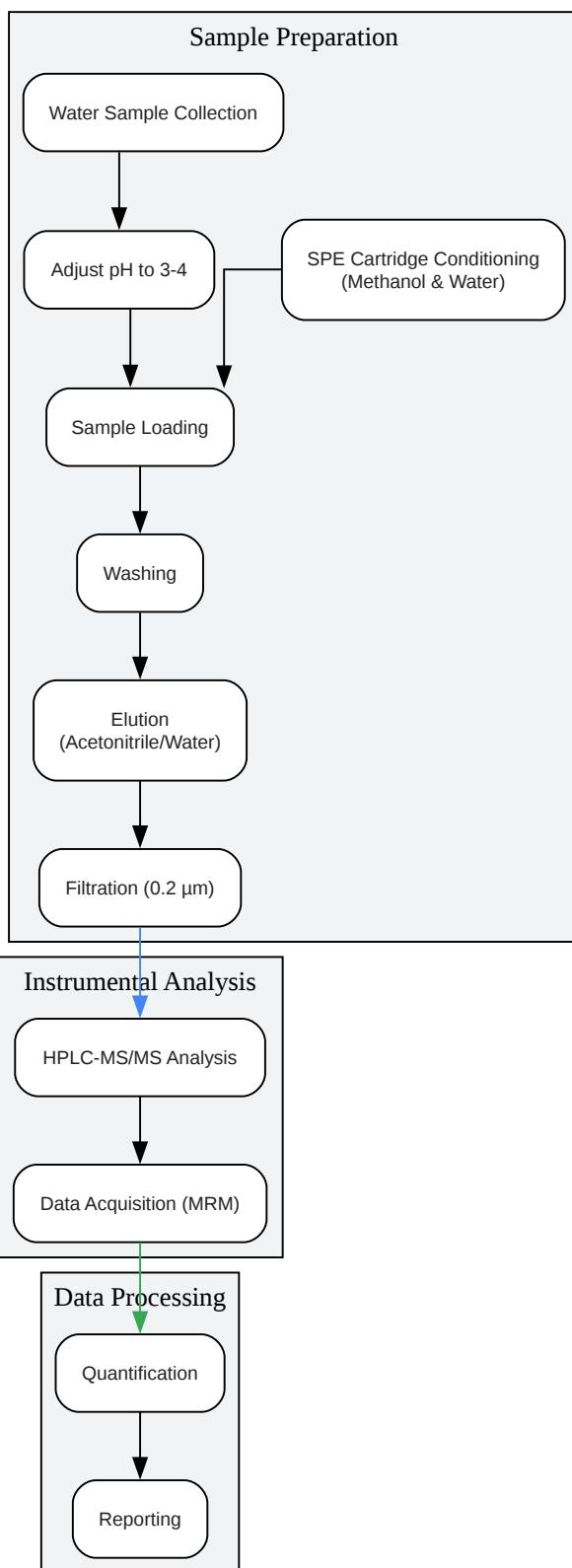
Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **mesosulfuron-methyl** in water as reported in various studies.

| Parameter | Value | Reference |
|-----------------------------------|---------------------|---|
| Limit of Quantification (LOQ) | 0.005 µg/L | [2] |
| 0.25 ng/mL | [4] | |
| 0.050 µg/L | [6] | |
| Limit of Detection (LOD) | 0.02 µg/L | [6] |
| Recovery | 70-120% | [2] [6] |
| Relative Standard Deviation (RSD) | ≤20% | [2] [6] |
| Linearity (r^2) | > 0.995 | [2] |

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the analysis of **mesosulfuron-methyl** in water is depicted in the following diagram.

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Caption: Experimental workflow for **mesosulfuron-methyl** analysis.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the determination of **mesosulfuron**-methyl in water samples. The solid-phase extraction protocol allows for effective sample clean-up and concentration, while the use of tandem mass spectrometry ensures high selectivity and sensitivity. This method is well-suited for routine monitoring of **mesosulfuron**-methyl in various water matrices.

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